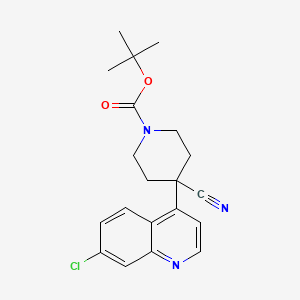

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a 7-chloroquinoline moiety, a cyano group at the 4-position of the piperidine ring, and a tert-butyl carbamate protecting group. The tert-butyl carbamate enhances solubility and stability, while the cyano group may influence electronic properties and binding interactions.

Properties

IUPAC Name |

tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYZXJYGIDVABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Chloro Group: The chloro group is introduced via chlorination, often using reagents such as phosphorus oxychloride (POCl3).

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often starting from appropriate amine precursors.

Attachment of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide (NaCN).

Formation of the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanide introduction.

Major Products

Oxidation: Oxidized derivatives of the quinoline or piperidine rings.

Reduction: Reduced forms of the quinoline or piperidine rings.

Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.

Cancer Research: The compound is studied for its antiproliferative effects against various cancer cell lines.

Antiviral Research: It has shown activity against certain RNA viruses, making it a candidate for antiviral drug development.

Neurodegenerative Diseases: Research is ongoing to explore its potential in treating diseases like Alzheimer’s, due to its ability to interact with specific molecular targets involved in these conditions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets:

Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, similar to other quinoline-based antimalarials.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.

Neuroprotective Effects: It modulates pathways involved in oxidative stress and inflammation, providing neuroprotection in models of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Core

The following table highlights key structural analogs and their distinguishing features:

*Molecular weight calculated based on formula C₂₀H₂₃ClN₄O₂.

Key Observations:

- Cyano vs. Amino Groups: The target compound’s 4-cyano group (vs. the amino group in compound 170) likely enhances electrophilicity and alters hydrogen-bonding capacity, which could improve target binding in biological systems .

- Thermal Stability : Analogs like 2c (m.p. 79–82°C) and 2f (m.p. 132–136°C) suggest that bulky substituents (e.g., cyclohexanecarboxamide) increase melting points, whereas the target’s tert-butyl carbamate may prioritize solubility over thermal stability.

Biological Activity

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 371.9 g/mol

- CAS Number : 1015856-31-1

The compound is believed to act primarily through the inhibition of specific molecular pathways involved in cancer progression. Notably, it targets CDC42 GTPases, which play a crucial role in cell migration, angiogenesis, and resistance to therapies in various cancers .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines with varying degrees of potency. The following table summarizes the IC values observed in different cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| A375 (melanoma) | 2.6 - 3.9 |

| SW480 (colon cancer) | 3.0 - 5.0 |

| SKM28 (leukemia) | 2.8 - 4.5 |

These results suggest that the compound may have a broad spectrum of activity against various types of cancer.

Mechanistic Insights

The mechanism of action involves the modulation of the CDC42 signaling pathway, which is crucial for tumor cell survival and proliferation. The compound's ability to inhibit CDC42 has been linked to reduced cell migration and invasion capabilities of cancer cells, thereby potentially limiting metastasis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Melanoma Cells :

- Researchers observed that treatment with this compound resulted in a significant decrease in cell viability in A375 melanoma cells, with an IC value around 2.6 μM.

- The study also reported an increase in apoptosis markers, indicating that the compound induces programmed cell death in these cells.

-

Colon Cancer Research :

- In a study involving SW480 colon cancer cells, the compound demonstrated an IC value of approximately 3.0 μM.

- Mechanistic investigations revealed that the compound disrupts the CDC42-mediated signaling pathways, leading to reduced angiogenic potential and tumor growth.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, preliminary assessments suggest favorable absorption characteristics in preclinical models. Toxicological evaluations indicate a relatively low toxicity profile at therapeutic doses, although further studies are needed to establish safety across different biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.